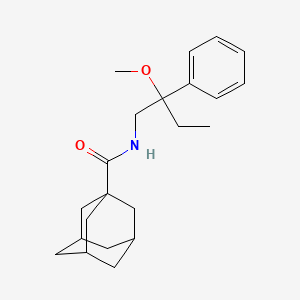

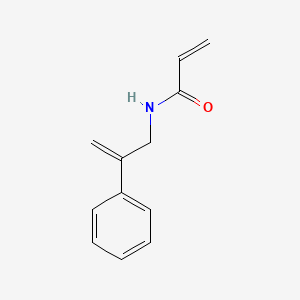

N-(2-Phenylallyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Phenylallyl)acrylamide” is a chemical compound . It is a valuable intermediate for organic synthesis and is used in many industrial areas like polymer synthesis, fine chemicals, and pharmaceutics .

Synthesis Analysis

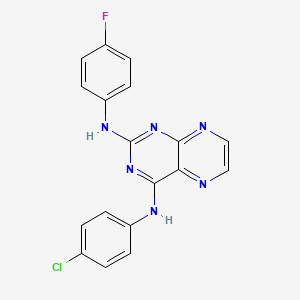

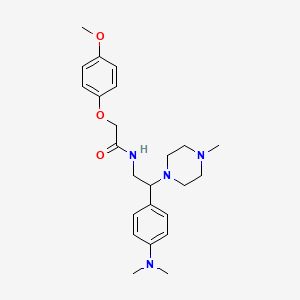

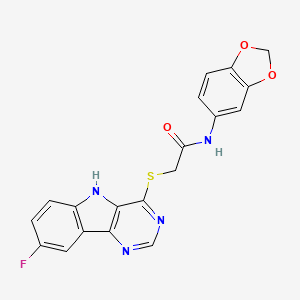

The synthesis of “N-(2-Phenylallyl)acrylamide” has been studied in various papers . Two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction, have been presented. One starts from 3-chloropropanoyl chloride and the other starts from acrylic acid .Molecular Structure Analysis

The molecular structure of “N-(2-Phenylallyl)acrylamide” has been analyzed in several studies . The molecular formula is C12H13NO .Chemical Reactions Analysis

The chemical reactions involving “N-(2-Phenylallyl)acrylamide” have been studied . For example, acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Phenylallyl)acrylamide” have been analyzed . Acrylates are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .科学的研究の応用

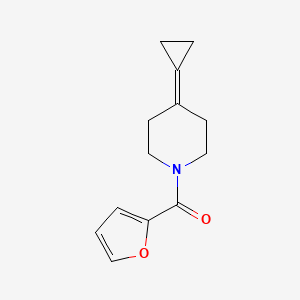

Polymerization and Material Properties

Controlled Polymerization : N-isopropylacrylamide, a related compound to N-(2-Phenylallyl)acrylamide, has been extensively studied for controlled polymerization processes. Room-temperature RAFT polymerization of N-isopropylacrylamide demonstrates the importance of selecting suitable chain transfer agents and initiating species for achieving controlled polymerization (Convertine et al., 2004).

Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM), another related compound, finds significant use in bioengineering for the nondestructive release of biological cells and proteins. It's utilized in various applications such as cell sheet engineering, tissue transplantation, and the study of bioadhesion (Cooperstein & Canavan, 2010).

Corrosion Inhibition

- Copper Corrosion Inhibition : Research has shown that acrylamide derivatives are effective corrosion inhibitors for copper. The study of acrylamide derivatives in nitric acid solutions revealed their potential as mixed-type inhibitors, highlighting their importance in industrial applications (Abu-Rayyan et al., 2022).

Microgels and Nanotechnology

- Microgel Applications : Acrylamide-based microgels, particularly those combining poly(N-isopropylacrylamide-co-acrylamide), have gained attention due to their responsive behavior and chemical stability. These microgels are promising for nanotechnology, drug delivery, sensing, and catalysis (Begum et al., 2019).

Solubility and Polymerization

- Solubility Studies : The solubility of acrylamide derivatives in various solvents is crucial for industrial applications, particularly in polymerization reactions. Solubility data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a new monomer, have been extensively researched, providing vital information for product and process design (Yao et al., 2010).

作用機序

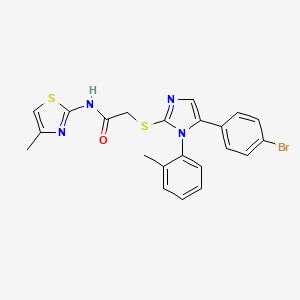

The mechanism of action of “N-(2-Phenylallyl)acrylamide” has been explored in various studies . Many targeted covalent inhibitors (TCIs) are designed to covalently react with a specific Cys residue on a target protein active site, irreversibly modifying the target and inhibiting its normal function. The electrophilic warhead most commonly used in this way is the acrylamide functional group .

Safety and Hazards

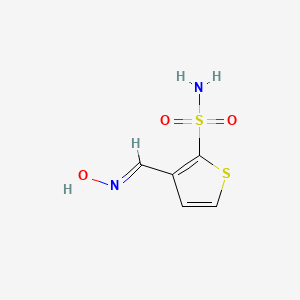

The safety and hazards associated with “N-(2-Phenylallyl)acrylamide” have been documented . Acrylamide may polymerize violently when heated to its melting point 183°F (84°C), when exposed to ultraviolet light, or when exposed to strong bases (e.g., potassium or sodium hydroxide), or oxidizing agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) .

将来の方向性

The future directions for “N-(2-Phenylallyl)acrylamide” research have been suggested . The development of an efficient and robust continuous flow process, allowing a safe and on-demand synthesis of acrylamides with high yield leads the way to a more sustainable chemistry . Also, various methods of reducing acrylamide levels in processed foods, focusing on thermal and nonthermal methods, have been examined .

特性

IUPAC Name |

N-(2-phenylprop-2-enyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-12(14)13-9-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHJZXLULTVDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Phenylallyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)

![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2783981.png)

![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)

![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)